molecular formula C8H4F4O2S B6325894 4-(Trifluoromethylthio)phenyl fluoroformate CAS No. 1357626-51-7

4-(Trifluoromethylthio)phenyl fluoroformate

Cat. No. B6325894
CAS RN: 1357626-51-7
M. Wt: 240.18 g/mol
InChI Key: FDMQDAGCBXQHIM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(Trifluoromethylthio)phenyl fluoroformate is an important compound used in various scientific research applications. This compound is a versatile building block for organic synthesis and is used in the synthesis of pharmaceuticals, agrochemicals, and other specialty chemicals. It is also used as a reagent in various biochemical and physiological studies.

Scientific Research Applications

4-(Trifluoromethylthio)phenyl fluoroformate is widely used in scientific research applications. It is used as a reagent in the synthesis of a variety of pharmaceuticals, agrochemicals, and other specialty chemicals. It is also used as a reagent in various biochemical and physiological studies. For example, it can be used for the synthesis of fluorinated compounds, such as fluorinated nucleosides, and for the synthesis of peptide-based drugs. It can also be used as a reagent in the synthesis of fluorinated polymers and monomers.

Mechanism of Action

The mechanism of action of 4-(trifluoromethylthio)phenyl fluoroformate is not fully understood. However, it is believed to act as a fluorinating agent, which means it can be used to introduce fluorine atoms into organic molecules. In addition, it can act as an oxidizing agent and can be used to oxidize organic molecules, such as alcohols and thiols.
Biochemical and Physiological Effects
The biochemical and physiological effects of 4-(trifluoromethylthio)phenyl fluoroformate have not been extensively studied. However, it is believed that this compound can act as a fluorinating agent and can be used to introduce fluorine atoms into organic molecules. In addition, it can act as an oxidizing agent and can be used to oxidize organic molecules, such as alcohols and thiols.

Advantages and Limitations for Lab Experiments

4-(Trifluoromethylthio)phenyl fluoroformate has several advantages and limitations for lab experiments. One of the main advantages is that it is a versatile reagent that can be used in a variety of applications. It is also relatively inexpensive and can be easily prepared in the laboratory. However, it is highly reactive and must be handled with care. In addition, it is toxic and should not be ingested or inhaled.

Future Directions

There are several potential future directions for research on 4-(trifluoromethylthio)phenyl fluoroformate. One potential direction is to further investigate its biochemical and physiological effects. Additionally, more research could be done on its applications in the synthesis of fluorinated polymers and monomers. Finally, further research could be done on its use as a reagent in the synthesis of pharmaceuticals, agrochemicals, and other specialty chemicals.

Synthesis Methods

4-(Trifluoromethylthio)phenyl fluoroformate is synthesized through a two-step process. The first step involves the reaction of 4-trifluoromethylthiophenol with ethyl chloroformate to form the intermediate, 4-(trifluoromethylthio)phenyl chloroformate. The second step involves the reaction of the intermediate with sodium fluoride in acetonitrile to form 4-(trifluoromethylthio)phenyl fluoroformate.

properties

IUPAC Name

[4-(trifluoromethylsulfanyl)phenyl] carbonofluoridate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4F4O2S/c9-7(13)14-5-1-3-6(4-2-5)15-8(10,11)12/h1-4H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FDMQDAGCBXQHIM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1OC(=O)F)SC(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4F4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

240.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(Trifluoromethylthio)phenyl fluoroformate

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